- 1-Cyclopropyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, Federal Republic of Germany, , ,

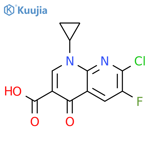

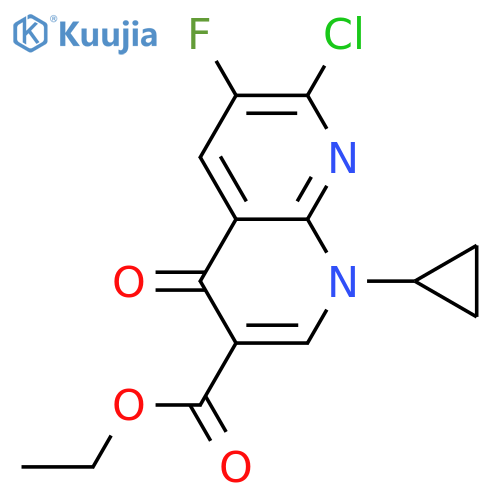

Cas no 96568-07-9 (7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester)

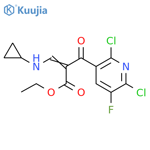

96568-07-9 structure

Nome del prodotto:7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester

Numero CAS:96568-07-9

MF:C14H12ClFN2O3

MW:310.708086013794

MDL:MFCD08458313

CID:61854

PubChem ID:11722954

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Proprietà chimiche e fisiche

Nomi e identificatori

-

- Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

- ETHYL 1-CYCLOPROPYL-7-CHLORO-6-FLUORO-1,4-DIHYDRO-4-OXO-1,8-NAPHTHYLRIDINE CARBOXYLATE

- 1-Cyclopropyl-6-Fluoro-7-Chloro-4-Oxo-1,4-Dihydro-1,8- Naphthyridine-3-Carboxylic acid

- Ethyl1-Cyclopropyl-6-Fluoro-7-Chloro-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylate

- 1-Cyclopropyl-6-Fluoro-7-Chloride-4-Oxo-1,4-Dihydro-1,8-Napthyridine-3-Carboxylie acid

- 1,8-Naphthyridine-3-carboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, ethyl ester

- ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate

- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylicacid ethyl ester

- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylicacid ethyl ester

- C14H12ClFN2O3

- ethyl 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate

- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester

- 7-Chloro-1-cyclopropyl-6-fluo

- Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (ACI)

- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester

- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic Acid Ethyl Ester;

- Ethyl7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

- AKOS015999949

- MFCD08458313

- AS-13782

- DTXSID30471143

- 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4- oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester

- 96568-07-9

- CS-0046189

- 1-cyclopropyl-6-fluoro-7- chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester

- ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate

- SCHEMBL5422476

- RWCZOVMOKFTUAD-UHFFFAOYSA-N

- SY047866

- AC-7741

- cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester

- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester

-

- MDL: MFCD08458313

- Inchi: 1S/C14H12ClFN2O3/c1-2-21-14(20)9-6-18(7-3-4-7)13-8(11(9)19)5-10(16)12(15)17-13/h5-7H,2-4H2,1H3

- Chiave InChI: RWCZOVMOKFTUAD-UHFFFAOYSA-N

- Sorrisi: O=C(C1C(=O)C2C(=NC(=C(C=2)F)Cl)N(C2CC2)C=1)OCC

Proprietà calcolate

- Massa esatta: 310.05200

- Massa monoisotopica: 310.0520481g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 6

- Conta atomi pesanti: 21

- Conta legami ruotabili: 4

- Complessità: 495

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 59.5

- XLogP3: 3

Proprietà sperimentali

- Densità: 1.727

- Punto di fusione: 173-175°C

- Punto di ebollizione: 485.919°C at 760 mmHg

- Punto di infiammabilità: 247.675°C

- Indice di rifrazione: 1.692

- PSA: 61.19000

- LogP: 2.70060

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319-H335

- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Condizioni di conservazione:Inert atmosphere,2-8°C

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| abcr | AB336937-25g |

Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthylridine carboxylate; . |

96568-07-9 | 25g |

€111.70 | 2025-02-17 | ||

| TRC | C365395-25g |

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester |

96568-07-9 | 25g |

$ 856.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | Y0983230-100g |

Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |

96568-07-9 | 95% | 100g |

$330 | 2024-08-02 | |

| abcr | AB336937-5 g |

Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthylridine carboxylate; . |

96568-07-9 | 5g |

€77.40 | 2023-04-26 | ||

| Chemenu | CM141358-25g |

Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |

96568-07-9 | 95+% | 25g |

$226 | 2021-08-05 | |

| Alichem | A219007994-100g |

Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |

96568-07-9 | 96% | 100g |

$711.48 | 2023-08-31 | |

| TRC | C365395-1g |

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester |

96568-07-9 | 1g |

$ 127.00 | 2023-09-08 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GT513-5g |

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester |

96568-07-9 | 96% | 5g |

97.0CNY | 2021-08-04 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-358143-1 g |

Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthylridine carboxylate, |

96568-07-9 | 1g |

¥1,504.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-358143A-5 g |

Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthylridine carboxylate, |

96568-07-9 | 5g |

¥4,513.00 | 2023-07-10 |

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Catalysts: Potassium carbonate

Riferimento

Synthetic Routes 2

Condizioni di reazione

Riferimento

- The preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, Journal of Heterocyclic Chemistry, 1991, 28(2), 541-3

Synthetic Routes 3

Condizioni di reazione

1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran

Riferimento

- Use of tetrabutylammonium fluoride as a cyclization agent in the synthesis of bactericidal 4-pyridone-3-carboxylic acid derivatives, Tetrahedron Letters, 1988, 29(16), 1931-4

Synthetic Routes 4

Condizioni di reazione

Riferimento

- 7-chloro-4-oxo-1,8-naphthyridine-3-carboxylates as antibacterials, United States, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Toluene ; rt → reflux; 8 h, reflux

Riferimento

- Method for synthesis of Gemifloxacin main-ring compound, China, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Cesium carbonate Solvents: Toluene ; rt → 130 °C

Riferimento

- Multi-substituted nitrogen-containing heterocyclic derivatives, its preparation method and application, China, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, reflux

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Preparation of antimicrobial quinolones and heterocyclic compounds, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione

Riferimento

- Preparation of fluoronicotinic acid derivatives as intermediates for naphthyridine antibiotics, Japan, , ,

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Acetic acid Solvents: Toluene ; 30 min, rt

1.2 30 min, rt

1.3 Reagents: Sodium hydroxide , Tetrabutylammonium bromide Solvents: Water ; 2 h, rt

1.2 30 min, rt

1.3 Reagents: Sodium hydroxide , Tetrabutylammonium bromide Solvents: Water ; 2 h, rt

Riferimento

- Structure aided design of chimeric antibiotics, Bioorganic & Medicinal Chemistry Letters, 2012, 22(7), 2428-2433

Synthetic Routes 10

Condizioni di reazione

1.1 Catalysts: Oxalyl chloride

Riferimento

- Preparation of naphthyridinone- and quinolonecarboxylic acids as antibacterial agents, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condizioni di reazione

Riferimento

- Synthesis and antibacterial activity of new 5-substituted 1-cyclopropyl-6-fluoro-7-piperazinyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, Journal of Heterocyclic Chemistry, 1992, 29(4), 985-9

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Tripotassium phosphate Solvents: Acetonitrile ; 1.5 h, 75 - 80 °C

Riferimento

- Preparation of quinolonecarboxylate derivatives, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Acetic anhydride

1.2 Solvents: Toluene

1.3 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water

1.2 Solvents: Toluene

1.3 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water

Riferimento

- Process for preparing quinolonecarboxylic acid esters and 1,8-naphthyridinecarboxylic acid esters, Japan, , ,

Synthetic Routes 14

Condizioni di reazione

1.1 Solvents: Acetic anhydride ; rt → 130 °C; 20 h, 130 °C

1.2 Solvents: Ethanol ; 2 h, rt

1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; cooled; 2 h, rt

1.2 Solvents: Ethanol ; 2 h, rt

1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; cooled; 2 h, rt

Riferimento

- Preparation of quinolonecarboxylic acid derivatives as antibacterial agents, China, , ,

Synthetic Routes 15

Condizioni di reazione

Riferimento

- 1,8-Naphthyridine derivatives, European Patent Organization, , ,

Synthetic Routes 16

Condizioni di reazione

Riferimento

- One-pot four-step process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid using DMF dialkyl acetals, World Intellectual Property Organization, , ,

Synthetic Routes 17

Condizioni di reazione

Riferimento

- Preparation of 3-amino-2-arylcarbonylacrylates or -acrylonitriles as intermediates for antibacterial agents, Japan, , ,

Synthetic Routes 18

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Raw materials

- 3-Pyridinepropanoic acid, 2,6-dichloro-α-[(cyclopropylamino)methylene]-5-fluoro-β-oxo-, ethyl ester

- Methyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropanoate

- 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester

- (dimethoxymethyl)dimethylamine

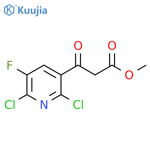

- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8naphthyridine-3-carboxylic Acid

- ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-(dimethylamino)acrylate

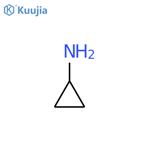

- cyclopropanamine

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Preparation Products

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Letteratura correlata

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

96568-07-9 (7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester) Prodotti correlati

- 1346707-45-6(4-Chloro-2-((4-fluorobenzyl)thio)pyridine)

- 1515949-38-8(2-chloro-1-(2-chloro-6-fluorophenyl)ethan-1-ol)

- 107754-14-3(Methyl 4-(5-Amino-1-methylindol-3-yl)methyl-3-methoxybenzoate)

- 1909316-06-8(5H,6H,7H-pyrrolo3,4-dpyrimidine-2-carboxylic acid)

- 2034413-03-9(5-(2-chlorobenzoyl)-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),9,11,13-tetraen-2-one)

- 901259-56-1(2-{2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(2-methoxyethyl)acetamide)

- 1784985-10-9(1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine)

- 946292-06-4(4-(2-fluorobenzenesulfonyl)-2-phenylmorpholine)

- 2137841-49-5(2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid)

- 2639204-09-2(8-Methoxyisoquinoline-6-carboxylic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:96568-07-9)7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester

Purezza:99%

Quantità:100g

Prezzo ($):150.0